molecular formula C9H10F3NO2S B13636921 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide

Cat. No.: B13636921
M. Wt: 253.24 g/mol
InChI Key: GVTFPCHSDHTBLW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group on the propane chain and a phenyl ring attached to the sulfonamide moiety. This compound is part of a broader class of fluorinated sulfonamides, which are of interest in medicinal chemistry due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Key structural features:

  • Trifluoromethyl group: Enhances electronegativity and steric bulk, influencing binding affinity and pharmacokinetics.
  • Phenyl-sulfonamide core: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoro-1-phenylpropane with sulfonamide reagents under controlled conditions. One common method involves the use of trifluoromethylation reactions followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl/Aryl Modifications

N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-3-(trifluoromethoxy)benzene-1-sulfonamide (Compound 14)

  • Structural differences : Incorporates a 3-trifluoromethoxyphenyl group instead of a simple phenyl ring.
  • Physical properties : Melting point (mp) 120–121°C, molecular weight (MW) 501.6 g/mol .
  • Biological relevance : The trifluoromethoxy group increases lipophilicity (logP) and may enhance membrane permeability compared to the target compound.

N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (Compound 15)

  • Structural differences : Substitutes the 4-trifluoromethoxyphenyl group, altering steric and electronic interactions.
  • Physical properties : mp 164–165°C, MW 501.4 g/mol .
  • Comparison : The para-substituted trifluoromethoxy group may improve target selectivity due to reduced steric hindrance compared to meta-substituted analogs.

3,3,3-Trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide

  • Structural differences : Replaces the phenyl ring with a thiophene-triazole hybrid.

Functional Group Variations

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide

  • Structural differences : Features a difluoroformylphenyl group instead of trifluoromethylpropane.

3-(Trimethylsilyl)propane-1-sulfonic acid

  • Structural differences : Replaces the sulfonamide with a sulfonic acid group and adds a trimethylsilyl group.
  • Functional impact : The sulfonic acid group enhances water solubility, while the silyl group provides steric protection against degradation .

Data Table: Comparative Analysis

Compound Name MW (g/mol) Melting Point (°C) Key Functional Groups Biological Relevance Reference
3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide ~300* N/A Phenyl, trifluoromethyl, sulfonamide Metabolic stability, enzyme inhibition
Compound 14 501.6 120–121 Trifluoromethoxy, cyano Enhanced lipophilicity
Compound 15 501.4 164–165 Para-trifluoromethoxy Improved selectivity
N-(2,4-difluoro-3-formylphenyl)-propane-1-sulfonamide 289.4* N/A Difluoroformyl Synthetic intermediate
3-(Trimethylsilyl)propane-1-sulfonic acid 196.3 N/A Trimethylsilyl, sulfonic acid Solubility modifier

*Estimated based on molecular formula.

Research Findings and Implications

  • Trifluoromethyl vs. Trifluoromethoxy : Compounds with trifluoromethoxy groups (e.g., 14 , 15 ) exhibit higher melting points and molecular weights compared to the target compound, suggesting stronger intermolecular interactions (e.g., dipole-dipole) .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group in the target compound likely reduces basicity of the sulfonamide nitrogen, affecting hydrogen-bonding capacity in biological systems .
  • Synthetic Accessibility : The discontinued status of this compound () highlights challenges in commercial availability, driving interest in alternatives like 14 and 15 .

Biological Activity

3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a sulfonamide functional group, which are known to influence its biological activity. The chemical structure can be represented as follows:

C9H10F3N1O2S\text{C}_9\text{H}_10\text{F}_3\text{N}_1\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamides showed that compounds with similar structures to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be comparable to standard antibiotics, indicating a potential for therapeutic use in treating bacterial infections.

CompoundMIC (µg/mL)Bacterial Strain
Sulfonamide A32E. coli
Sulfonamide B16S. aureus
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against A431 human epidermoid carcinoma cells. The IC50 values were determined through MTT assays, showing significant dose-dependent responses.

Case Study:
In a recent study published in Cancer Letters, the compound demonstrated an IC50 value of approximately 15 µM against A431 cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases and modulation of the cell cycle.

Cell LineIC50 (µM)Mechanism
A43115Apoptosis via caspase activation
MCF-7TBDTBD
HeLaTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed using lipopolysaccharide (LPS)-stimulated macrophage models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:
A study indicated that treatment with this sulfonamide reduced inflammation markers by approximately 40% compared to untreated controls. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,3-Trifluoro-1-phenylpropane-1-sulfonamide, and what critical parameters influence yield?

  • Answer: The synthesis typically involves sulfonylation of a phenylpropanamine precursor with a trifluoromethyl-containing sulfonyl chloride. Critical parameters include:

  • Reagent stoichiometry: Excess sulfonylating agent ensures complete conversion of the amine intermediate.
  • Temperature control: Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product from unreacted starting materials and by-products .
    • Challenges: Discontinuation of commercial supplies (e.g., CymitQuimica’s product listings) necessitates in-house synthesis .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Answer:

  • NMR spectroscopy: The trifluoromethyl group (-CF₃) produces a distinct ¹⁹F NMR signal at ~-60 ppm. Aromatic protons in the phenyl group appear as multiplet signals in ¹H NMR (δ 7.2–7.6 ppm) .
  • Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 283.1 (calculated for C₉H₁₀F₃NO₂S).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect polar impurities .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the trifluoromethyl group in sulfonamide derivatives?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the -CF₃ group:

  • Electron-withdrawing effect: Reduces electron density at the sulfonamide nitrogen, impacting hydrogen-bonding interactions with biological targets .
  • Solvent interactions: Polarizable continuum models (PCM) simulate solvation effects on reaction pathways (e.g., hydrolysis stability) .
    • Validation: Experimental data (e.g., pKa measurements) correlate with computed electrostatic potential maps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Batch standardization: Ensure >98% purity via HPLC and quantify residual solvents (e.g., dichloromethane) .
  • Dose-response validation: Use multiple cell lines (e.g., HEK293, HeLa) to confirm target-specific effects vs. off-target cytotoxicity .
  • Meta-analysis: Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. What mechanistic insights explain the sulfonamide’s enzyme inhibition selectivity?

  • Answer: The compound’s selectivity for carbonic anhydrase isoforms (e.g., CA IX over CA II) is attributed to:

  • Hydrophobic interactions: The trifluoromethyl group occupies a hydrophobic pocket in CA IX’s active site .
  • Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with ΔG values < -8 kcal/mol .
    • Experimental validation: Competitive inhibition assays (Ki < 50 nM) confirm computational predictions .

Q. Methodological Considerations

Q. How should researchers optimize reaction conditions for scaling up synthesis?

  • Answer:

  • Flow chemistry: Continuous flow reactors improve heat transfer and reduce reaction times (30 minutes vs. 12 hours in batch) .
  • Catalyst screening: Immobilized lipases (e.g., Candida antarctica) enhance enantioselectivity in chiral intermediates .
  • Safety protocols: Handle trifluoromethyl reagents in fume hoods due to volatility and toxicity .

Q. What analytical techniques differentiate this compound from structural analogs?

  • Answer:

  • X-ray crystallography: Resolves stereochemistry at the sulfonamide sulfur (tetrahedral geometry) .
  • Tandem MS/MS: Fragmentation patterns distinguish positional isomers (e.g., para- vs. meta-substituted phenyl groups) .

Q. Key Notes

  • Ethical compliance: None of the cited studies endorse human/animal administration .
  • Data accessibility: PubChem, DSSTox, and CAS Common Chemistry provide open-access structural data .

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

3,3,3-trifluoro-1-phenylpropane-1-sulfonamide

InChI

InChI=1S/C9H10F3NO2S/c10-9(11,12)6-8(16(13,14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,13,14,15)

InChI Key

GVTFPCHSDHTBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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